tert-butyl N-(4-carbamothioylphenyl)carbamate
Description
tert-Butyl N-(4-carbamothioylphenyl)carbamate (CAS: 217313-80-9; alternative CAS: 1339931-27-9) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a phenyl ring substituted with a carbamothioyl (-CSNH₂) moiety. Its molecular formula is C₁₃H₁₈N₂O₂S (MW: 266.36 g/mol). The carbamothioyl group introduces sulfur-based electronic and steric properties, distinguishing it from conventional carbamates. This compound is primarily used in medicinal chemistry and organic synthesis as a building block for drug candidates, leveraging the thioamide group’s ability to participate in hydrogen bonding and metal coordination.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-carbamothioylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-12(2,3)16-11(15)14-9-6-4-8(5-7-9)10(13)17/h4-7H,1-3H3,(H2,13,17)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLJRQBLJRFROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-carbamothioylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-isothiocyanatobenzene under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-carbamothioylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiourea moiety in the compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amine derivatives.
Scientific Research Applications
tert-Butyl N-(4-carbamothioylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-carbamothioylphenyl)carbamate involves its ability to form stable complexes with various biological molecules. The carbamate group can interact with amino acids in proteins, while the thiourea moiety can form hydrogen bonds and other interactions with biological targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The tert-butyl carbamate scaffold is highly modular, with variations arising from substituents on the phenyl ring. Below is a comparative analysis with structurally related compounds:
Physical and Chemical Properties
Market and Commercial Data
- Halogenated tert-butyl carbamates (e.g., CAS 306937-14-4) dominate the market for pharmaceutical intermediates, with a projected CAGR of 4.2% (2025–2030).
- The carbamothioyl derivative is niche, primarily supplied by specialty vendors (e.g., Combi-Blocks, Parchem).
Notes
CAS Number Discrepancy : The compound is listed under CAS 217313-80-9 and 1339931-27-9, likely due to registry variations or synthetic batches.
Research Gaps: Limited data on the carbamothioyl derivative’s ecological impact and long-term stability highlight areas for further study.
Synthesis Optimization : General Procedure B () for similar compounds could be adapted to improve the target compound’s yield beyond 36–77%.
Biological Activity
Tert-butyl N-(4-carbamothioylphenyl)carbamate is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: CHNOS. The compound features a carbamate functional group, which is known for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in amyloidogenesis, such as β-secretase and acetylcholinesterase. These enzymes are crucial in the pathogenesis of Alzheimer's disease (AD) by facilitating the aggregation of amyloid-beta peptides .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated in neurodegenerative conditions .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits protective effects on astrocytes exposed to amyloid-beta peptides. The compound reduced cell death by approximately 20% compared to controls treated solely with amyloid-beta .
In Vivo Studies
In vivo evaluations using scopolamine-induced models of Alzheimer's disease indicated that while the compound showed some efficacy in reducing amyloid plaque formation, it was less effective than established treatments like galantamine. The presence of plaques was observed through Congo red staining, indicating a need for further optimization of bioavailability in brain tissues .
Case Studies and Research Findings
A series of studies have explored the potential anticancer properties of related compounds. For instance, compounds with similar structures have been investigated for their ability to inhibit tumor growth and metastasis in various cancer models. The tridentate ligand system associated with these compounds has shown promise as antitumor agents by targeting specific cellular pathways involved in cancer proliferation .
Comparative Efficacy Table
| Compound Name | Mechanism of Action | Efficacy in AD Models | Efficacy in Cancer Models |
|---|---|---|---|
| This compound | β-secretase & acetylcholinesterase inhibitor | Moderate (20% reduction in astrocyte death) | Potential (needs further research) |
| Galantamine | Acetylcholinesterase inhibitor | High (significant reduction in plaques) | Not applicable |
| Other related compounds | Various (e.g., anti-inflammatory) | Variable | High (significant tumor inhibition) |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl N-(4-carbamothioylphenyl)carbamate?
The synthesis typically involves coupling 4-carbamothioylaniline with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) or pyridine. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility and reaction efficiency .
- Temperature : Room temperature (20–25°C) to avoid side reactions like hydrolysis of the carbamate group .
- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients to isolate the product .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- pH Sensitivity : The carbamate group is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Neutral buffers (pH 6–8) are recommended for storage .
- Thermal Stability : Decomposition occurs above 120°C; store at 2–8°C in airtight containers under inert gas (e.g., N₂) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Key Modifiable Sites :
- Methodology :
Q. What experimental strategies resolve contradictions in biological activity data across different studies?
- Source of Contradictions : Variability in assay conditions (e.g., solvent, cell line, enzyme purity) or impurities in synthesized batches .
- Resolution Approaches :
- Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines for enzyme inhibition).
- Batch Reproducibility : Confirm compound purity (>95% by HPLC) and characterize by single-crystal XRD if possible .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How can the compound’s reactivity with biological nucleophiles (e.g., thiols, amines) be systematically evaluated?
Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties (e.g., solubility, permeability)?
- Solubility : Use shake-flask method with PBS (pH 7.4) or simulated gastric fluid, analyzed via HPLC .
- Permeability :
- Caco-2 Cell Monolayers : Measure apparent permeability (Papp) to predict intestinal absorption .
- PAMPA Assay : High-throughput screening for blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
